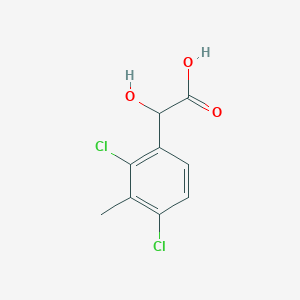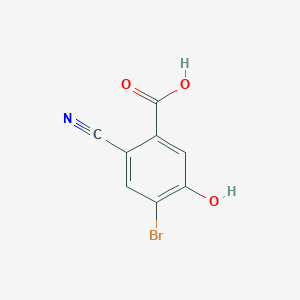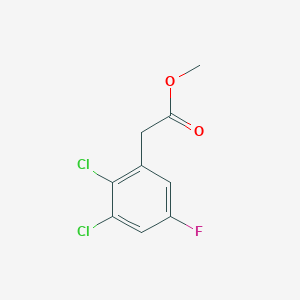
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
概要
説明
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid: is an organic compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the third position, a methoxyethoxy group at the sixth position, and a carboxylic acid group at the second position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methoxyethoxylation: The methoxyethoxy group is introduced at the sixth position through etherification reactions using reagents like sodium hydride and 2-methoxyethanol.
Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of 3-chloro-6-(2-methoxyethoxy)pyridine-2-methanol.
Substitution: Formation of 3-substituted-6-(2-methoxyethoxy)pyridine-2-carboxylic acid derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the formulation of advanced materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxyethoxy groups contribute to its binding affinity and specificity towards target enzymes or receptors. The carboxylic acid group plays a crucial role in its solubility and bioavailability. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
3-Chloro-6-methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxyethoxy group.
3-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the methoxyethoxy group and has a different substitution pattern.
Uniqueness:
- The presence of both chloro and methoxyethoxy groups at specific positions on the pyridine ring makes 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid unique. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKBOMICRYVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)
![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)

![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)










